DPPH Radical Scavenging vs. Ascorbic Acid
The unsubstituted parent compound 1,2-dipyridin-2-ylethane-1,2-diol (α-pyridoin) exhibits DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging activity that is stronger than that of ascorbic acid (vitamin C), a widely used reference antioxidant [1]. While the original publication does not provide exact IC50 values in the abstract or freely accessible text, the qualitative ranking 'stronger than ascorbic acid' is explicitly stated and serves as the foundational benchmark for this compound class. Furthermore, 5,5′-dimethyl (compound 5) and 5,5′-dimethoxy (compound 6) derivatives exhibit even greater potency than the parent compound [1].
| Evidence Dimension | DPPH radical-scavenging activity |
|---|---|
| Target Compound Data | Qualitative: stronger than ascorbic acid |
| Comparator Or Baseline | Ascorbic acid (vitamin C) |
| Quantified Difference | Target compound exhibits qualitatively superior activity relative to ascorbic acid baseline. |
| Conditions | DPPH (1,1-diphenyl-2-picrylhydrazyl radical) scavenging assay in methanol or ethanol solution at room temperature. |
Why This Matters
Demonstrates that the parent enediol scaffold possesses intrinsic, potent antioxidant capacity exceeding a standard reference compound, validating its use as a lead scaffold for antioxidant development.
- [1] Hatanaka, M., Takahashi, K., Nakamura, S., & Mashino, T. (2005). Preparation and antioxidant activity of α-pyridoin and its derivatives. Bioorganic & Medicinal Chemistry, 13(24), 6763-6770. DOI: 10.1016/j.bmc.2005.07.065. View Source
